5-(Cyclohexylamino)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
Description
The compound 5-(Cyclohexylamino)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile features a 1,3-oxazole-4-carbonitrile core substituted with a cyclohexylamino group at position 5 and a furan-2-yl moiety at position 2. The furan ring is further modified with a (4-methoxyphenoxy)methyl group.
Properties
IUPAC Name |
5-(cyclohexylamino)-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-26-16-7-9-17(10-8-16)27-14-18-11-12-20(28-18)22-25-19(13-23)21(29-22)24-15-5-3-2-4-6-15/h7-12,15,24H,2-6,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMOJLHVCGLVPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NC4CCCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylamino)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the oxazole ring and the introduction of the cyclohexylamino and methoxyphenoxy groups. Common synthetic routes may involve:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclohexylamino Group: This step may involve nucleophilic substitution reactions.
Attachment of the Methoxyphenoxy Group: This can be done through etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexylamino)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(Cyclohexylamino)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Cyclohexylamino (D301-0147) increases lipophilicity (logP = 5.47) compared to smaller substituents like dimethylamino, suggesting enhanced membrane permeability .
- Flexible alkylamino groups (e.g., 1-phenylethylamino in ) may improve solubility while retaining aromatic interactions .
Variations in the Phenoxy Substituent
The (4-methoxyphenoxy)methyl group on the furan ring is critical for electronic and steric effects. Analogs with alternative substituents include:
Key Observations :
- Electron-withdrawing groups (e.g., 4-chloro in D301-0147) may reduce electron density on the furan ring, affecting π-π stacking interactions .
- Methoxy groups (as in the target compound) enhance solubility via hydrogen bonding, whereas methyl groups () prioritize lipophilicity .
Physicochemical and Structural Trends
- Molecular Weight : Ranges from 222.29 () to 415.45 (), with bulkier substituents increasing molecular weight.
- Polar Surface Area (PSA) : D301-0147 has a PSA of 61.07 Ų, indicating moderate polarity suitable for blood-brain barrier penetration .
- Hydrogen Bonding: Cyclohexylamino (1 H-bond donor) reduces polarity compared to primary amines .
Biological Activity
5-(Cyclohexylamino)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile, with the CAS number 946378-45-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of 393.4 g/mol. The structure of the compound features a cyclohexylamino group and a furan moiety, which are significant for its biological properties.
| Property | Value |
|---|---|
| CAS Number | 946378-45-6 |
| Molecular Formula | |
| Molecular Weight | 393.4 g/mol |
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its effects on different biological systems.
Antiparasitic Activity
One notable study investigated the compound's effect on Caenorhabditis elegans, a model organism for studying developmental biology and genetics. The results indicated that derivatives of oxazole compounds can inhibit hatch and growth in C. elegans, suggesting potential antiparasitic properties. However, it was noted that specific structural components of the molecule are crucial for its activity against this nematode .
Anticancer Potential
Research has also pointed towards the anticancer potential of oxazole derivatives. Compounds similar to 5-(Cyclohexylamino)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile have exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Some studies suggest that oxazole derivatives may inhibit key enzymes involved in cellular processes, thereby disrupting normal cellular function.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways that regulate cell growth and survival, leading to altered cellular responses.
- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) could contribute to the cytotoxicity observed in cancer cells.
Case Studies
Case Study 1: Antiparasitic Effects
A study focused on the synthesis and evaluation of various oxazole derivatives found that certain structural modifications significantly enhanced their activity against C. elegans. The findings highlight the importance of specific functional groups in determining biological efficacy .
Case Study 2: Anticancer Activity
In another investigation, compounds structurally related to 5-(Cyclohexylamino)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile were tested against breast cancer cell lines. Results showed that these compounds reduced cell viability and induced apoptosis through caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
